molecular formula C17H17N3OS B12161040 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12161040
M. Wt: 311.4 g/mol
InChI Key: HTJIFHAYNKXZCD-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core substituted with a benzyl(methyl)amino group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazinone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
  • 3-(2-benzylmethylaminoethyl) benzoic acid methyl ester hydrochloride
  • 3-(2-(Methyl(phenylmethyl)amino)ethyl)benzoic acid methyl ester hydrochloride

Uniqueness

2-{[benzyl(methyl)amino]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a benzyl(methyl)amino group and a thiophen-2-yl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C17H17N3OS/c1-19(12-14-6-3-2-4-7-14)13-20-17(21)10-9-15(18-20)16-8-5-11-22-16/h2-11H,12-13H2,1H3

InChI Key

HTJIFHAYNKXZCD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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